molecular formula C14H20N2O2S B5629917 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B5629917
M. Wt: 280.39 g/mol
InChI Key: OQIZXCBHSQFTMB-UHFFFAOYSA-N
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Description

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a cyclohexylcarbonyl substituent at the 2-amino position and methyl groups at the 4- and 5-positions of the thiophene ring. The cyclohexylcarbonyl moiety is notable for enhancing lipophilicity and metabolic stability, which is a common strategy in drug design .

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-8-9(2)19-14(11(8)12(15)17)16-13(18)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIZXCBHSQFTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Cyclohexylcarbonylation: The cyclohexylcarbonyl group is introduced through an acylation reaction, often using cyclohexanecarbonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with an amine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and thiophene groups allow it to form hydrogen bonds and π-π interactions, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

  • Structure: Differs in the amino substituent (2-methoxyphenyl vs. cyclohexylcarbonyl) but retains the 4,5-dimethylthiophene backbone.
  • Synthesis : Prepared via Gewald’s thiophene synthesis, a method applicable to the target compound .
  • Crystallography: Exhibits planar thiophene rings and hydrogen-bonded dimeric structures, similar to ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives .
  • Biological Relevance: Thiophene carboxamides are precursors for bioactive heterocycles like thienopyrimidines, which show antimicrobial and anticancer activities .

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Structure : Replaces the carboxamide group with an ester and lacks the cyclohexylcarbonyl substituent.
  • Utility: A key intermediate in synthesizing thienopyrimidines and other fused heterocycles .
  • Crystallographic Data : The thiophene ring adopts a planar conformation, with intermolecular hydrogen bonds stabilizing the lattice .

Cyclohexylcarbonyl-Containing Analogues

Praziquantel (USP Praziquantel Related Compound B)

  • Structure: Contains a cyclohexylcarbonyl group but differs in the core structure (isoquinolinone vs. thiophene).
  • Molecular Weight : 312.41 g/mol (vs. ~322.43 g/mol for the target compound, estimated from its formula).

Impurity B (EP) : 2-(Cyclohexylcarbonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

  • Structure: Shares the cyclohexylcarbonyl group but features a pyrazino-isoquinolinone scaffold.
  • Regulatory Relevance : Identified as a process-related impurity in praziquantel manufacturing, emphasizing the need for structural characterization of such derivatives .

Benzothiophene and Polycyclic Analogues

2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

  • Structure : Incorporates a benzothiophene ring system and a larger cycloheptane ring.
  • Bioactivity : Benzothiophene carboxamides are explored for their kinase inhibitory and anti-inflammatory properties .

Ethyl 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

  • Structure : Features an extended cyclooctane ring and a 2-methoxybenzoyl substituent.
  • Synthetic Utility : Demonstrates the adaptability of thiophene carboxamides in constructing complex polycyclic systems .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological/Industrial Relevance References
2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide Thiophene Cyclohexylcarbonyl, 4,5-dimethyl ~322.43 (estimated) Potential bioactive scaffold
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide Thiophene 2-Methoxyphenyl, 4,5-dimethyl 290.35 Precursor for thienopyrimidines
Praziquantel Isoquinolinone Cyclohexylcarbonyl 312.41 Antiparasitic drug
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Thiophene Ethyl ester, 4,5-dimethyl 213.28 Heterocyclic synthesis intermediate
2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Benzothiophene Benzoyl, cycloheptane 356.47 Kinase inhibition studies

Research Findings and Implications

Synthetic Flexibility: The Gewald reaction () enables efficient synthesis of 2-aminothiophene derivatives, including the target compound. Modifications at the 2-amino position (e.g., cyclohexylcarbonyl) enhance drug-like properties .

Pharmacological Potential: Cyclohexylcarbonyl derivatives like praziquantel and its impurities () underscore the importance of structural characterization for safety and efficacy .

Crystallographic Trends : Planar thiophene rings and hydrogen-bonding patterns () suggest predictable solid-state behavior for the target compound, aiding in formulation .

Biological Activity

Overview

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a thiophene derivative notable for its potential biological activities. This compound features a unique structure that includes a thiophene ring, an amide group, and cyclohexylcarbonyl substitution, which contribute to its interactions with biological systems. Its applications span medicinal chemistry, materials science, and biological studies.

  • IUPAC Name : 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxamide
  • Molecular Formula : C15H21N2O3S
  • Molecular Weight : 295.4 g/mol
  • InChI : InChI=1S/C15H21NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h11H,4-8H2,1-3H3,(H,16,17)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amide and thiophene groups facilitate the formation of hydrogen bonds and π-π interactions, enhancing binding to active sites. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Biological Activity Profiles

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest it may act as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation.
  • Analgesic Effects : The compound has shown potential in pain relief applications through modulation of pain receptors.
  • Enzyme Inhibition : It interacts with various enzymes, potentially affecting metabolic pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[(Cyclohexylcarbonyl)amino]-3-thiophenecarboxamideLacks dimethyl groupsReduced binding affinity
4,5-Dimethyl-3-thiophenecarboxamideLacks cyclohexylcarbonyl groupAltered pharmacokinetics
2-[(Cyclohexylcarbonyl)amino]-4,5-dimethyl-3-furanecarboxamideFuran instead of thiopheneDifferent electronic properties

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

  • In vitro Studies : Laboratory experiments demonstrated that the compound inhibited specific inflammatory cytokines in cell cultures.
  • Animal Models : In vivo studies in rodents showed significant pain relief effects comparable to established analgesics.
  • Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.

Example Case Study

A notable case study investigated the compound's effect on chronic pain models in mice. The results indicated a dose-dependent reduction in pain responses without significant adverse effects, suggesting its potential for clinical applications in pain management.

Q & A

Q. What are the common synthetic routes for 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide?

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. A common approach includes:

  • Cyclization : Using precursors like ethyl cyanoacetate, elemental sulfur, and cyclohexanone in polar solvents (e.g., DMF) under controlled temperatures (55–70°C) to form the 4,5-dimethylthiophene scaffold .
  • Acylation : Introducing the cyclohexylcarbonyl group via coupling agents such as DCC/DMAP in anhydrous dichloromethane .
  • Purification : Techniques like column chromatography or recrystallization (e.g., methanol/water) ensure high purity (>99%) .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 1.35 ppm for ethyl CH3, δ 5.94 ppm for NH2 in thiophene derivatives) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 226.3 [M+H]+ for related analogs) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • In vitro assays :
    • Antioxidant : DPPH radical scavenging (IC50 values) and lipid peroxidation inhibition in rat liver homogenates .
    • Anti-inflammatory : Carrageenan-induced paw edema in rodents, measuring TNF-α/IL-6 levels via ELISA .
  • Dose-response studies : Test concentrations (1–100 μM) to establish EC50 and toxicity thresholds (e.g., MTT assay in HEK-293 cells) .
  • Control groups : Use dexamethasone (anti-inflammatory) and ascorbic acid (antioxidant) as positive controls .

Q. How to resolve contradictions between in vitro and in vivo biological data?

  • Pharmacokinetic profiling : Assess bioavailability via HPLC-MS in plasma to determine if low in vivo efficacy stems from poor absorption or rapid metabolism .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
  • Structural analogs : Compare derivatives with modified substituents (e.g., replacing cyclohexyl with phenyl groups) to enhance stability or target affinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Functional group modulation :
    • Amide vs. ester : Replace the carboxamide with a carboxylate to alter hydrophilicity .
    • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the thiophene ring to enhance electrophilic reactivity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
  • Biological target docking : Simulate interactions with COX-2 or NF-κB using AutoDock Vina to prioritize synthetic targets .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Melting point consistency : Sharp m.p. ranges (e.g., 191–194°C) indicate high crystallinity .

Q. How to optimize reaction conditions for scale-up?

  • Solvent selection : Replace DMF with ethanol for greener synthesis and easier recycling .
  • Catalyst screening : Test alternatives to DCC (e.g., EDC·HCl) to reduce byproducts .
  • Flow chemistry : Use continuous reactors for improved heat/mass transfer in cyclization steps .

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